molecular formula C11H13NO2 B065608 (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone CAS No. 170918-42-0

(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Cat. No. B065608
CAS RN: 170918-42-0
M. Wt: 191.23 g/mol
InChI Key: HSQRCAULDOQKPF-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone involves chiral auxiliary-bearing isocyanides as synthons, demonstrating its utility in asymmetric synthesis. For example, the synthesis of fluorescent oxazoles from isocyanides bearing this oxazolidinone showcases its application in producing optically active compounds with high quantum yields of fluorescence (Tang & Verkade, 1996). Another approach involves deriving it from d-phenylglycine, highlighting its effectiveness as a chiral auxiliary for stereoselective conjugate additions (Davies, Sanganee, & Szolcsányi, 1999).

Molecular Structure Analysis

The molecular structure of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone has been detailed through X-ray crystallography, revealing insights into its conformation and the implications for its reactivity and utility in synthesis. The crystal structure analysis supports its application in creating a stable environment for asymmetric reactions, facilitating the production of desired enantiomers with high specificity (Bertolasi et al., 1990).

Chemical Reactions and Properties

(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exhibits high reactivity in various chemical reactions, including enolate alkylations and Michael additions, where it acts as a chiral auxiliary to direct the formation of products with specific stereochemistry. Its chemical properties enable the selective formation of complex molecules, contributing significantly to the field of medicinal chemistry and drug synthesis by enabling the targeted design of bioactive molecules (Davies & Sanganee, 1995).

Physical Properties Analysis

The physical properties of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, including melting point and solubility in common organic solvents, underpin its utility in organic synthesis. These properties are crucial for its handling, storage, and application in various chemical reactions, ensuring that it can be effectively utilized under a wide range of reaction conditions without undergoing degradation or loss of efficacy (Krein & Lowary, 2002).

Chemical Properties Analysis

The versatility of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in synthetic organic chemistry is also evident in its chemical properties, which allow for its use in a wide array of reactions. Its role in facilitating stereoselective synthesis highlights the compound's significance in the production of enantiomerically pure substances, which is essential for the development of pharmaceuticals and other biologically active compounds. The ability to influence the outcome of chemical reactions through the use of this chiral auxiliary underscores its value in research and industrial applications (Sugiyama et al., 2012).

Scientific Research Applications

  • Chiral Auxiliary in Synthesis : It's used as a chiral auxiliary in the asymmetric synthesis of various compounds, including (−)-Aplysillamide B, an antifungal and antibacterial agent. The chiral auxiliary helps in achieving the desired stereoselectivity in the reactions (Davies, Sanganee, & Szolcsányi, 1999).

  • Modification of Auxiliaries : Modifications of the oxazolidinone structure, such as the introduction of isopropyl and diphenyl groups, have been explored to enhance its characteristics like melting point, solubility, and reactivity. These modified auxiliaries have applications in various organic synthesis reactions, improving their efficiency and selectivity (Hintermann & Seebach, 1998).

  • Fluorescent Molecules Synthesis : The compound and its enantiomer have been used to synthesize fluorescent molecules. These molecules, due to their high fluorescence quantum yields, are potentially useful in various analytical and bioimaging applications (Tang & Verkade, 1996).

  • Formation of Derivatives : It's used in reactions with carbon dioxide and aliphatic α,ω-diamines to form various derivatives like 3-(ω-aminoalkyl)-4-hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinones. These compounds have potential applications in material science and as intermediates in organic synthesis (Saitǒ et al., 1986).

  • N-Acylation Methods : It's involved in N-acylation methods of various compounds. The N-trimethylsilyl derivatives of this compound react with acid chlorides to give N-acyl derivatives, which are significant in pharmaceutical synthesis (Thom & Kocieňski, 1992).

  • Study of Stereoelectronic Effects : The compound has been used to study the exo-anomeric stereoelectronic effect in cyclic orthoester aminals, which has implications in understanding the stability and reactivity of various organic compounds (Bertolasi et al., 1990).

properties

IUPAC Name

(4R)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQRCAULDOQKPF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](NC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426211
Record name (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

CAS RN

170918-42-0
Record name (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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